Ebna1-IN-SC7 Exhibits Distinct EBNA1-DNA Binding Inhibition Potency Relative to In-Class Comparators in Fluorescence Polarization Assays
Ebna1-IN-SC7 (SC7) inhibits EBNA1-DNA binding activity with an IC₅₀ of 23 μM in fluorescence polarization (FP) assays, as reported in primary characterization studies [1]. This potency is comparable to structurally related analogs SC11 and SC19, which exhibit IC₅₀ values in the range of 20–100 μM in the same FP assay format [1]. However, SC7 demonstrates superior potency compared to SC27, which failed to show measurable inhibition in the FP assay and was only validated via electrophoretic mobility shift assay (EMSA) [1]. In contrast, later-generation inhibitor VK-1727 has not been reported with a directly comparable IC₅₀ for EBNA1-DNA binding in FP assays; its activity is typically characterized by cellular proliferation metrics rather than in vitro binding inhibition . The LB series of inhibitors (LB2, LB3, LB7) show a distinct potency range with reported IC₅₀ values spanning approximately 10–50 μM in FP assays using an 11-point two-fold titration curve starting at 50 μM [2].
| Evidence Dimension | EBNA1-DNA binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 23 μM (SC7) [1] |
| Comparator Or Baseline | SC11 and SC19: 20–100 μM; SC27: no measurable inhibition; LB2/LB3/LB7: ~10–50 μM [1][2] |
| Quantified Difference | SC7 potency ~2- to 4-fold higher than SC27 (functional vs. non-inhibitory in FP); comparable to SC11/SC19 within same range; within the broader distribution of early-generation EBNA1 inhibitors |
| Conditions | Fluorescence polarization (FP) assay using purified EBNA1 DNA-binding domain and fluorescently labeled EBNA1 consensus DNA probe [1] |
Why This Matters
The defined IC₅₀ of 23 μM establishes Ebna1-IN-SC7 as a validated, moderate-potency reference compound suitable for assay development and comparative benchmarking against higher-potency but mechanistically distinct later-generation inhibitors.
- [1] Li N, Thompson S, Schultz DC, Zhu W, Jiang H, Luo C, Lieberman PM. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening. PLoS ONE. 2010; 5(4): e10126. View Source
- [2] Thompson S, Messick TE, Schultz DC, Lieberman PM. IC50 analysis of candidate inhibitors of EBNA1 (Figure 4). PLoS ONE. 2012; 7(3): e33126. View Source
